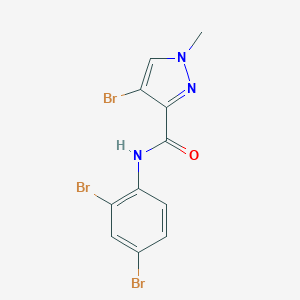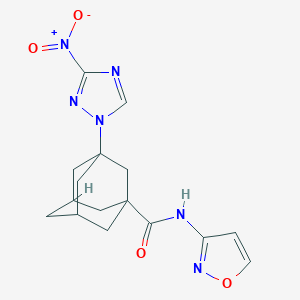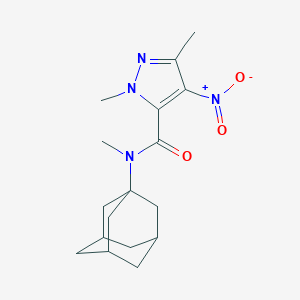
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, also known as BCID, is a chemical compound that has been widely used in scientific research. It belongs to the class of isoquinolines, which are organic compounds with a bicyclic structure containing a benzene ring fused to a pyridine ring. BCID has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves its binding to the CXCR4 receptor, blocking the interaction of the receptor with its natural ligands. This prevents the downstream signaling pathways that are normally activated by the receptor, leading to a range of physiological effects. This compound has been found to be highly selective for the CXCR4 receptor, with minimal binding to other GPCRs.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, particularly in the context of CXCR4 signaling. It has been shown to inhibit cancer cell migration and invasion, as well as HIV infection of immune cells. In addition, this compound has been found to modulate immune cell function, leading to increased cytokine production and enhanced immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile in lab experiments is its high selectivity for the CXCR4 receptor, which allows for specific targeting of this receptor in biological systems. In addition, this compound has been found to be stable and easy to handle, making it a convenient tool for use in various assays. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile. One area of focus is the development of derivatives of this compound with improved solubility and pharmacokinetic properties, which could enhance its utility as a therapeutic agent. In addition, further studies are needed to elucidate the precise mechanisms underlying the effects of this compound on immune cell function and cancer metastasis. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of diseases.
Métodos De Síntesis
The synthesis of 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-acetylbenzonitrile. This reaction yields an intermediate product, which is then treated with sodium borohydride to reduce the carbonyl group. The resulting compound is then subjected to a series of reactions involving acylation, cyclization, and oxidation, leading to the formation of this compound.
Aplicaciones Científicas De Investigación
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile has been used in a variety of scientific research applications, particularly in the study of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, including sensory perception, hormone regulation, and neurotransmission. This compound has been found to be a potent and selective antagonist of the GPCR known as the CXCR4 receptor, which plays a key role in cancer metastasis and HIV infection.
Propiedades
Fórmula molecular |
C24H17ClN2O |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-benzoyl-1-[(4-chlorophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O/c25-21-12-10-18(11-13-21)16-24(17-26)22-9-5-4-6-19(22)14-15-27(24)23(28)20-7-2-1-3-8-20/h1-15H,16H2 |
Clave InChI |
OOAILIORQKTLIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=C(C=C4)Cl)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=C(C=C4)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)


![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
